

Technical Guide: Spectroscopic Profiling of 6-Chloro-1H-indole-2-carboxylic acid

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Compound of Interest

Compound Name: *6-Chloro-1H-indole-2-carboxylic acid*

CAS No.: 16732-75-5

Cat. No.: B093630

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Executive Summary & Compound Identity

6-Chloro-1H-indole-2-carboxylic acid is a halogenated indole derivative frequently utilized as a pharmacophore in the development of NMDA receptor antagonists, antiviral agents, and anion transport inhibitors. Its structural integrity is defined by the stability of the indole core and the specific electronic effects of the chlorine atom at the C6 position, which significantly influences its spectral signature.

Chemical Identity

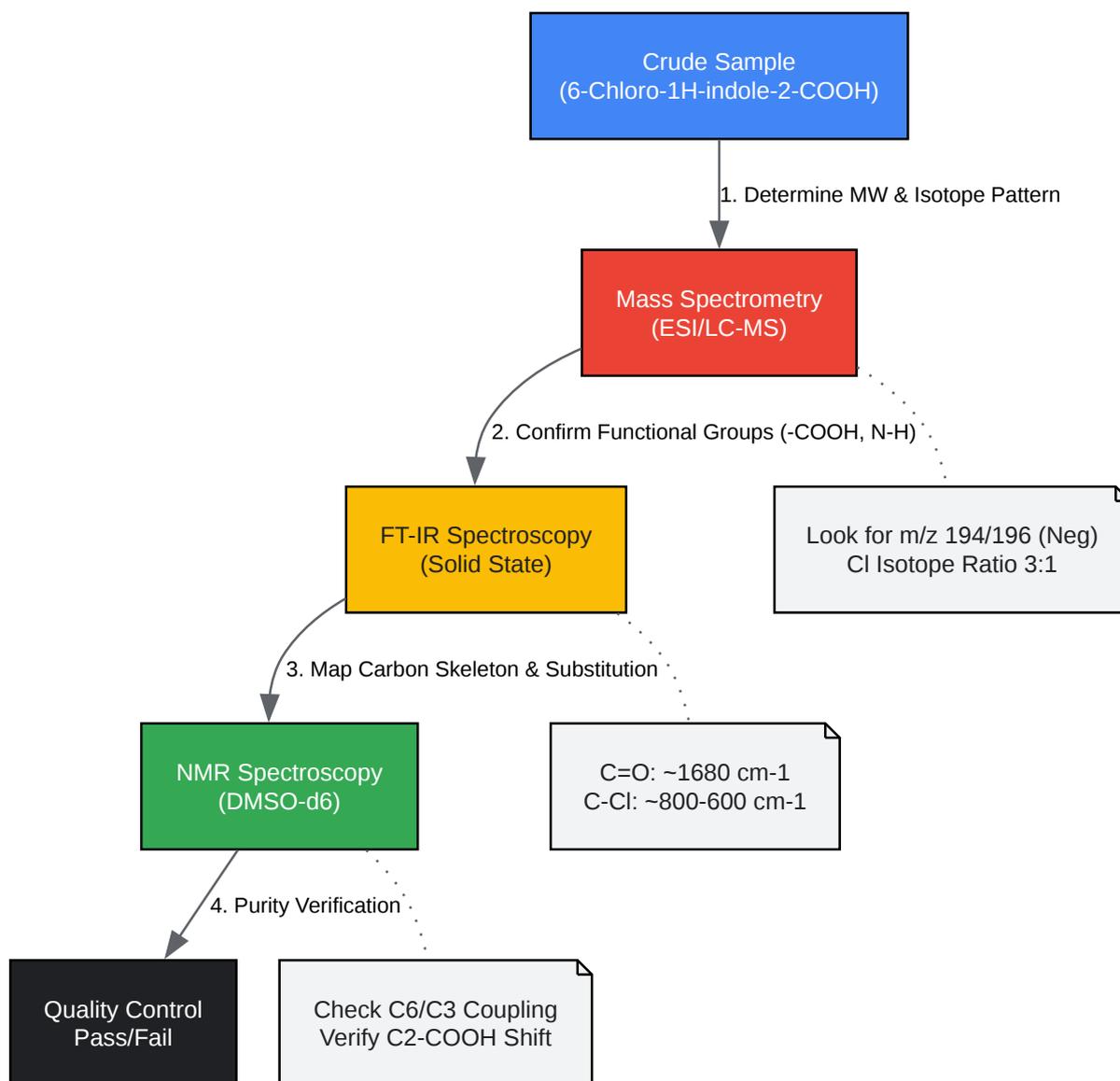
Property	Detail
IUPAC Name	6-Chloro-1H-indole-2-carboxylic acid
CAS Registry Number	16732-75-5
Molecular Formula	C
	H
	ClNO
Molecular Weight	195.60 g/mol
Exact Mass	195.009 g/mol
Appearance	Off-white to pale yellow crystalline solid
Melting Point	248–249 °C (dec.) ^{[1][2]}
Solubility	Soluble in DMSO, MeOH, DMF; sparingly soluble in water

Spectroscopic Analysis Strategy

The characterization of this compound relies on a tripartite workflow: Mass Spectrometry (MS) for elemental confirmation, Infrared Spectroscopy (IR) for functional group validation, and Nuclear Magnetic Resonance (NMR) for structural elucidation.^{[3][4][5]}

Analytical Workflow Diagram

The following logic flow illustrates the sequential validation process for this compound.



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Caption: Sequential analytical workflow for structural validation of halogenated indole carboxylic acids.

Mass Spectrometry (MS) Data

Mass spectrometry provides the first line of evidence for the presence of the chlorine atom, distinguishable by its unique isotopic abundance.

Experimental Parameters

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred due to the acidic carboxylic proton.
- Solvent: Methanol or Acetonitrile with 0.1% Formic Acid.

Key Diagnostic Signals

m/z (ESI-)	Ion Identity	Relative Abundance	Interpretation
194.0	[M-H]	100% (Base Peak)	Deprotonated molecular ion (Cl isotope).
196.0	[M-H]	~33%	Deprotonated molecular ion (Cl isotope).
150.0	[M-H-CO]	Variable	Decarboxylation fragment (loss of 44 Da), characteristic of carboxylic acids.

Scientific Insight: The 3:1 intensity ratio between the peaks at m/z 194 and 196 is the definitive signature of a monochlorinated compound. Absence of this pattern indicates dehalogenation (a common side reaction during synthesis).

Infrared Spectroscopy (IR)

IR analysis confirms the presence of the carboxylic acid and the indole N-H functionality.

Experimental Parameters

- Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
- Range: 4000 – 400 cm

Band Assignment

Frequency (cm)	Functional Group	Mode of Vibration	Notes
3300 – 3450	Indole N-H	Stretching	Sharp band, distinct from the broad OH.
2500 – 3300	Carboxylic O-H	Stretching	Very broad "hump" overlapping C-H stretches; typical for dimers.
1670 – 1700	Carboxylic C=O[2]	Stretching	Strong intensity. Conjugation with the indole ring lowers frequency vs. aliphatic acids (1710 cm).
1520 – 1620	C=C (Ar)	Stretching	Aromatic ring skeletal vibrations.
750 – 850	C-Cl	Stretching	Diagnostic region for chloro-substituents; often obscured by fingerprint bands.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the regiochemistry of the chlorine substitution. The 6-chloro substitution pattern breaks the symmetry of the benzene ring portion of the indole, creating a distinct splitting pattern.

Solvent Choice

DMSO-d

is the required solvent. The compound is poorly soluble in CDCl₃

. DMSO also prevents rapid exchange of the carboxylic and indole N-H protons, allowing them to be observed.

H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts (

) are reported in ppm relative to TMS.

Position	(ppm)	Multiplicity	(Hz)	Assignment Logic
COOH	12.9 – 13.1	Broad Singlet	-	Acidic proton; shift varies with concentration/water content.
NH (1)	11.8 – 12.0	Broad Singlet	-	Indole N-H. Deshielded by aromatic ring current.
H-4	7.66	Doublet (d)	8.5	Ortho coupling to H-5. Deshielded by ring current.
H-7	7.45	Doublet (d)	1.8	Meta coupling to H-5. The Cl at C6 eliminates ortho coupling for H7.
H-3	7.15	Singlet (s)	< 1.0	Characteristic C3 proton of indole-2-carboxylic acids. May show tiny coupling to NH.
H-5	7.08	dd	8.5, 1.8	Doublet of doublets. Ortho to H-4 and Meta to H-7.

Interpretation of Splitting:

- H-4 (d): Only has one ortho neighbor (H-5).
- H-5 (dd): Has one ortho neighbor (H-4) and one meta neighbor (H-7).

- H-7 (d): Has no ortho neighbors (blocked by N1 and Cl6). Only couples meta to H-5. This narrow doublet is the key confirmation of the 6-position substitution. If the Cl were at position 5, H-4 would be a narrow doublet (meta coupled) and H-7 would be a wide doublet (ortho coupled to H-6).

C NMR Data (100 MHz, DMSO-d)

Carbon Type	(ppm)	Assignment
Carbonyl	162.8	C=O (Carboxylic acid)
Quaternary	137.0	C-7a (Bridgehead)
Quaternary	129.5	C-2 (Ipso to COOH)
Quaternary	128.0	C-6 (Ipso to Cl)
Quaternary	126.5	C-3a (Bridgehead)
CH	122.5	C-4
CH	120.5	C-5
CH	112.0	C-7
CH	108.5	C-3

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, follow this preparation protocol.

NMR Sample Prep

- Dry the Sample: Ensure the solid is dried under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual water which can broaden exchangeable proton signals (NH, COOH).
- Solvent: Use 0.6 mL of DMSO-d (99.9% D).
- Concentration: Dissolve 5–10 mg of sample. Sonicate if necessary.

- Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet at 2.50 ppm.

MS Sample Prep

- Diluent: Prepare a 1 mg/mL stock in DMSO.
- Working Solution: Dilute to 10 µg/mL using 50:50 Methanol:Water + 0.1% Formic Acid.
- Injection: Direct infusion or LC column bypass is sufficient for pure standards.

References

- National Institutes of Health (PubChem). **6-Chloro-1H-indole-2-carboxylic acid** (CID 85584). [\[Link\]](#)
- NIST Mass Spec Data Center. Indole-2-carboxylic acid Derivatives - Mass Spectra. [\[Link\]](#)
- Organic Syntheses. General Methods for Indole-2-carboxylic acid Synthesis. (Reference for synthetic context and parent compound spectral comparisons). [\[Link\]](#)

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Sources

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